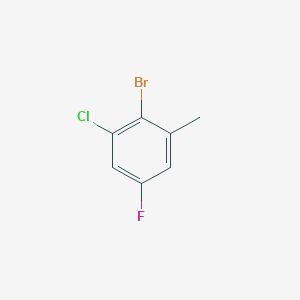

2-Bromo-1-chloro-5-fluoro-3-methylbenzene

Description

Structural Significance and Synthetic Challenges of Highly Substituted Aromatic Systems

Highly substituted aromatic systems, such as polyhalogenated methylbenzenes, are of significant interest in chemistry due to their unique properties conferred by a dense arrangement of functional groups. The presence of multiple substituents on a benzene (B151609) ring leads to steric hindrance and complex electronic effects, which can enhance the molecule's thermal stability and influence its three-dimensional structure. rsc.org This dense substitution pattern is crucial in designing molecules for materials science and medicinal chemistry, where precise spatial arrangement of atoms is key to function. researchgate.net

However, the synthesis of specific isomers of these compounds is a formidable challenge. nih.gov The primary difficulty lies in controlling the regioselectivity of the halogenation reactions. In electrophilic aromatic substitution, existing substituents on the ring direct incoming groups to specific positions. libretexts.orgpressbooks.pub For instance, a methyl group is typically ortho- and para-directing. libretexts.org When multiple, different halogens are introduced, chemists must devise multi-step synthetic sequences to overcome these directing effects and install the atoms at the desired positions. google.com Furthermore, achieving site-selective reactions on a ring that already bears multiple identical halogen atoms is difficult due to the similar reactivity of the carbon-halogen bonds. nih.gov This often requires sophisticated strategies involving tailored catalysts or leveraging subtle differences in the electronic or steric environment at each position. nih.gov

Overview of Halogen–Arene Interactions in Chemical Synthesis

Halogen-arene interactions are a type of noncovalent force that can influence molecular assembly and recognition in chemical systems. researchgate.netchemistryviews.org These interactions, which include halogen bonds, occur between an electrophilic region on a halogen atom and a Lewis base, such as the electron-rich π-system of an aromatic ring. nih.govrsc.org The nature of this attraction is complex, involving a combination of dispersion forces, charge transfer, and electrostatics. rsc.org

The strength of these interactions is tunable, depending on the identity of the halogen and the nature of the aromatic system. rsc.org They have been utilized as a tool in crystal engineering and for the assembly of supramolecular structures. nih.gov However, studies using molecular balances to precisely measure these forces in solution have revealed that halogen-arene contacts can be weakly disfavored. chemistryviews.org This suggests that dispersion forces alone may be insufficient to drive the association between a halogen and an arene in solution, and that electrostatic attraction plays a critical role. chemistryviews.org

Research Landscape and Gaps Pertaining to 2-Bromo-1-chloro-5-fluoro-3-methylbenzene

This compound is a specific, highly substituted polyhalogenated methylbenzene. Currently, its presence in scientific literature is limited, with the bulk of available information consisting of computed data from chemical databases rather than extensive experimental studies. nih.gov The compound is listed by several chemical suppliers, indicating its availability as a synthetic building block or research chemical. bldpharm.comcenmed.com

The primary research gap for this compound is the lack of published experimental data regarding its synthesis, reactivity, and physical properties. The complex substitution pattern—with four different substituents at five of the six positions on the benzene ring—presents a significant synthetic challenge, which may account for the limited research. Devising a viable synthetic route would require careful, regiocontrolled introduction of the bromine, chlorine, and fluorine atoms, navigating the directing effects of the methyl group and the halogens themselves. Consequently, there is no established body of research exploring its potential applications in fields like materials science or as an intermediate in the synthesis of more complex molecules.

Interactive Data Table for this compound

Below are key computed properties for the compound, sourced from the PubChem database. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| CAS Number | 1242339-16-7 |

| InChIKey | KTHJIXWGQDHQDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1Br)Cl)F |

| XLogP3 (Lipophilicity) | 3.7 |

Properties

IUPAC Name |

2-bromo-1-chloro-5-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHJIXWGQDHQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679325 | |

| Record name | 2-Bromo-1-chloro-5-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-16-7 | |

| Record name | 2-Bromo-1-chloro-5-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Bromo 1 Chloro 5 Fluoro 3 Methylbenzene

Electrophilic Aromatics Substitution Reactions of the Polyhalogenated Methylbenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of EAS reactions are significantly influenced by the substituents already present on the ring. wikipedia.org

The benzene ring of 2-bromo-1-chloro-5-fluoro-3-methylbenzene is substituted with both an activating group (the methyl group) and deactivating groups (the halogens). The methyl group is an electron-donating group through an inductive effect and hyperconjugation, thus activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions relative to it. vanderbilt.edu Conversely, the halogen atoms (bromine, chlorine, and fluorine) are electron-withdrawing through their inductive effects, which deactivates the ring. However, they are also capable of donating electron density through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the positions ortho to the activating methyl group are occupied by a bromine and a chlorine atom, and the para position is occupied by a fluorine atom. This leaves the remaining two hydrogens as potential sites for electrophilic substitution. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 3 | Electron-donating (activating) | ortho, para |

| -Br | 2 | Electron-withdrawing (deactivating), resonance donating | ortho, para |

| -Cl | 1 | Electron-withdrawing (deactivating), resonance donating | ortho, para |

| -F | 5 | Electron-withdrawing (deactivating), resonance donating | ortho, para |

The interplay of these directing effects determines the regiochemical outcome of EAS reactions. The methyl group strongly activates the ring, while the halogens deactivate it. The substitution will likely occur at the positions that are most activated and least sterically hindered.

Computational studies on the nitration of arenes provide insights into the reaction mechanism, including the nature of the intermediates and transition states. researchgate.netresearchgate.net For this compound, a computational study would likely involve calculating the energies of the possible Wheland intermediates formed upon attack of an electrophile at the available positions. The stability of these intermediates would predict the major product.

An illustrative example of a potential EAS reaction is nitration. The reaction conditions and plausible product distribution are presented in the table below, based on general principles of electrophilic aromatic substitution.

| Reaction | Reagents | Major Product | Plausible Isomer Distribution (ortho:meta:para to -CH₃) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-1-chloro-5-fluoro-3-methyl-6-nitrobenzene | Predominantly substitution at the position ortho to the methyl group and meta to the halogens. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring. wikipedia.org This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com

The presence of multiple halogen atoms on the benzene ring of this compound makes it a potential substrate for SNAr reactions. The halogens act as electron-withdrawing groups, which activate the ring towards nucleophilic attack. libretexts.org The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. stackexchange.comyoutube.com

The methyl group, being electron-donating, slightly deactivates the ring for SNAr. The position of the nucleophilic attack will be influenced by the combined electronic effects of all substituents and the nature of the leaving group.

While specific experimental data on SNAr reactions of this compound are scarce, we can predict its reactivity with various nucleophiles based on the general principles of SNAr. The presence of three halogen atoms should activate the ring sufficiently for substitution to occur, especially with strong nucleophiles. The fluorine atom is expected to be the most likely leaving group. youtube.comyoutube.com

The following table provides illustrative examples of potential SNAr reactions with different nucleophiles.

| Nucleophile | Reagent | Plausible Product |

| Methoxide | NaOCH₃ | 2-Bromo-1-chloro-5-methoxy-3-methylbenzene |

| Amine | R₂NH | 2-Bromo-1-chloro-5-(dialkylamino)-3-methylbenzene |

| Thiolate | NaSR | 2-Bromo-1-chloro-5-(alkylthio)-3-methylbenzene |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions. wikipedia.org For this compound, the presence of two different carbon-halogen bonds (C-Br and C-Cl) offers the potential for selective cross-coupling. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. mdpi.comnih.gov

Several types of cross-coupling reactions are relevant for this substrate, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. masterorganicchemistry.com For this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C-Br bond. nih.govrsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the amination is expected to take place preferentially at the more reactive C-Br bond.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. wikipedia.orgyoutube.com The reactivity trend for the halides is I > Br > Cl > F, suggesting that the Sonogashira coupling of this compound would also occur at the C-Br bond. acs.org

The following table summarizes potential cross-coupling reactions for this compound, highlighting the expected selectivity.

| Reaction | Coupling Partner | Catalyst System | Plausible Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-1-chloro-5-fluoro-3-methylbenzene |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine (B1218219) ligand, base | N-Aryl-2-amino-1-chloro-5-fluoro-3-methylbenzene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-(Alkynyl)-1-chloro-5-fluoro-3-methylbenzene |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds. For a polyhalogenated substrate like this compound, the inherent differences in the bond dissociation energies of the carbon-halogen bonds are the primary determinant of reactivity.

Site-Selective Cross-Coupling of Arenes Bearing Multiple Different Halogens

In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order C–I > C–Br > C–Cl > C–F. nih.govlibretexts.org This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. For this compound, this predictable reactivity trend allows for highly site-selective functionalization. The carbon-bromine (C-Br) bond is significantly weaker and more susceptible to oxidative addition to a Palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. nih.gov

Therefore, when this compound is subjected to standard palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura, Heck, or Sonogashira reactions, the reaction occurs selectively at the C-Br position. This chemoselectivity enables the introduction of an aryl, vinyl, or alkynyl group at the 2-position, leaving the chloro and fluoro substituents untouched for potential subsequent transformations. researchgate.net This selective functionalization is a powerful strategy in multi-step synthesis, allowing for the sequential construction of complex molecular architectures. nih.gov

Table 1: Predicted Site-Selectivity in Palladium-Catalyzed Cross-Coupling of this compound

| Coupling Reaction | Reactive Site | Expected Product Structure |

|---|---|---|

| Suzuki-Miyaura (with Ar-B(OH)₂) | C-Br | 2-Aryl-1-chloro-5-fluoro-3-methylbenzene |

| Heck (with R-CH=CH₂) | C-Br | 2-Vinyl-1-chloro-5-fluoro-3-methylbenzene |

| Sonogashira (with R-C≡CH) | C-Br | 2-Alkynyl-1-chloro-5-fluoro-3-methylbenzene |

Mechanistic Studies of Oxidative Addition, Transmetalation, and Reductive Elimination

The mechanism for palladium-catalyzed cross-coupling reactions is a well-established catalytic cycle involving three key steps. libretexts.orgnobelprize.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of this compound, the lower bond energy of the C-Br bond facilitates its preferential cleavage and addition to the Pd(0) center, forming an arylpalladium(II) halide intermediate. nobelprize.org

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. libretexts.org

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orglibretexts.org

Kinetic and mechanistic studies of similar polyhalogenated systems confirm that the oxidative addition step is typically rate-determining and is the basis for the observed chemoselectivity. The energy barrier for the oxidative addition of a C-Br bond is significantly lower than that for a C-Cl or C-F bond, ensuring the reaction proceeds at the bromine-substituted position. nih.gov

Nickel-Catalyzed Cross-Coupling Processes

While palladium is highly effective for activating C-Br and C-Cl bonds, nickel catalysts have emerged as more powerful tools, capable of activating the exceptionally strong C-F bond and enabling alternative reaction pathways such as cross-electrophile coupling. nih.govmdpi.com

C-F Bond Activation and Functionalization

The activation of C-F bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. beilstein-journals.org Nickel catalysts, being more electron-rich and reactive than their palladium counterparts, are more capable of cleaving these robust bonds. mdpi.comlookchem.com However, in a molecule containing multiple halogens like this compound, achieving selective C-F activation is not straightforward.

For C-F functionalization to occur, the more reactive C-Br and C-Cl bonds must either be absent or already functionalized. Alternatively, specialized catalytic systems that utilize directing groups to position the nickel catalyst near the C-F bond can achieve selective activation. ccspublishing.org.cn Without such specific conditions, nickel-catalyzed cross-coupling would still likely favor reaction at the C-Br or C-Cl positions over the C-F bond. nih.gov Research has demonstrated that orthogonal coupling is possible, where a palladium catalyst first transforms a C-Br bond, and a subsequent nickel-catalyzed reaction can then target the C-F bond under different conditions. beilstein-journals.org

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling is an increasingly important strategy that couples two different electrophiles in the presence of a transition-metal catalyst and a terminal reductant, avoiding the need for pre-formed organometallic nucleophiles. nih.govwisc.edu This approach is particularly well-suited for nickel catalysis.

In a hypothetical cross-electrophile coupling scenario, this compound would serve as one aryl electrophile. Given the reactivity hierarchy, a nickel catalyst would preferentially activate the C-Br bond. wisc.edu This arylnickel species could then couple with a second electrophile, such as an alkyl halide. The key to success in such reactions is managing the relative rates of oxidative addition of the two different electrophiles to the nickel center to favor the cross-coupled product over homocoupled byproducts. nih.govacs.org

Table 2: Potential Nickel-Catalyzed Transformations

| Reaction Type | Reactive Site(s) | Potential Outcome |

|---|---|---|

| C-F Activation (selective) | C-F | Requires specialized catalysts/conditions to overcome C-Br/C-Cl reactivity. |

| Cross-Electrophile Coupling | C-Br | Coupling with another electrophile (e.g., R-X) in the presence of a reductant. |

Orthogonal Reactivity and Chemoselectivity Challenges Among Halogen Substituents (Br, Cl, F)

The presence of three different halogens on the benzene ring of this compound presents a significant opportunity for orthogonal, or sequential, functionalization. The challenge lies in developing catalytic systems that can precisely target one halogen over the others under a specific set of reaction conditions.

The pronounced differences in carbon-halogen bond strengths provide a clear roadmap for this strategy. The general order of reactivity for cross-coupling reactions is C-Br > C-Cl > C-F. This allows for a stepwise approach to modifying the molecule:

Step 1 (C-Br Functionalization) : A standard palladium catalyst (e.g., Pd(PPh₃)₄) under mild Suzuki, Heck, or Sonogashira conditions will selectively react at the C-Br bond. nih.govthieme-connect.com

Step 2 (C-Cl Functionalization) : After the C-Br bond has been functionalized, a more active catalyst, often a nickel complex or a palladium complex with specialized electron-rich, bulky phosphine ligands, can be used under more forcing conditions to activate the C-Cl bond.

Step 3 (C-F Functionalization) : The C-F bond is the most inert and will typically remain unreacted unless targeted with highly specialized nickel or palladium catalytic systems designed specifically for C-F activation. nih.govmdpi.com

This orthogonal approach is a powerful tool for creating diverse molecular structures from a single, readily available starting material. The ability to control the reaction site by tuning the catalyst, ligands, and reaction conditions is a cornerstone of modern synthetic chemistry. nih.govresearchgate.net

Table 3: Summary of Halogen Reactivity and Catalyst Preference

| Halogen | Relative Reactivity | Preferred Catalyst for Cross-Coupling |

|---|---|---|

| Bromine (Br) | High | Palladium (standard conditions) |

| Chlorine (Cl) | Medium | Nickel or specialized Palladium systems (more forcing conditions) |

| Fluorine (F) | Low | Specialized Nickel systems (highly forcing conditions) |

Radical Reactions Involving Halogenated Aromatic Systems

The radical reactivity of halogenated aromatic compounds like this compound is fundamentally governed by the principles of bond dissociation energies and the stability of the resulting aryl radicals. These reactions typically require an initiation step, often involving heat or light, to generate a radical species that can then propagate a chain reaction.

Homolytic Cleavage of Carbon-Halogen Bonds

The initiation of radical reactions on halogenated aromatic rings often involves the homolytic cleavage of a carbon-halogen (C-X) bond, where X is a halogen. This process results in the formation of an aryl radical and a halogen radical. The feasibility of this cleavage is directly related to the bond dissociation energy (BDE) of the C-X bond. Lower BDEs indicate a weaker bond that is more susceptible to cleavage.

For aryl halides, the bond dissociation energies follow a general trend, decreasing as the size of the halogen atom increases. This is due to the decreasing effectiveness of orbital overlap between the carbon atom of the benzene ring and the larger halogen atom. The C-F bond is the strongest, followed by C-Cl, and then C-Br.

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F (in Chlorobenzene) | ~121.6 |

| C-Cl (in Chlorobenzene) | ~97.6 nih.gov |

| C-Br (in Bromobenzene) | ~82.6 nih.gov |

Note: The BDE values can be influenced by the presence of other substituents on the aromatic ring. However, the general trend remains consistent.

Based on these BDE values, in the case of this compound, the carbon-bromine (C-Br) bond is the most likely to undergo homolytic cleavage under radical conditions due to its significantly lower bond dissociation energy compared to the C-Cl and C-F bonds. The initiation step would, therefore, predominantly produce a 2-chloro-4-fluoro-6-methylphenyl radical and a bromine radical.

Radical Functionalization Pathways

Once the aryl radical is formed from this compound, it is a highly reactive intermediate that can participate in a variety of functionalization reactions. These pathways are crucial for the synthesis of more complex molecules. Common radical functionalization pathways for aryl radicals include hydrogen abstraction, addition to multiple bonds, and radical-radical coupling.

Hydrogen Abstraction: The newly formed aryl radical can abstract a hydrogen atom from a suitable donor molecule in the reaction mixture. This would result in the formation of 1-chloro-5-fluoro-3-methylbenzene, effectively replacing the bromine atom with a hydrogen atom.

Addition to Un-saturated Systems: Aryl radicals can readily add to carbon-carbon double or triple bonds. This pathway is a cornerstone of many carbon-carbon bond-forming reactions. For instance, the 2-chloro-4-fluoro-6-methylphenyl radical could add to an alkene, initiating a cascade of reactions that can lead to the formation of more complex cyclic or acyclic structures.

Intramolecular Cyclization: If the aryl radical is part of a molecule that also contains an appropriately positioned unsaturated group (like an alkene or alkyne), an intramolecular radical cyclization can occur. This is a powerful method for constructing new ring systems. While not directly applicable to the initial radical formed from this compound itself, derivatives of this compound could be designed to undergo such reactions.

Radical-Radical Coupling: Two radical species can combine to form a new covalent bond. For example, the 2-chloro-4-fluoro-6-methylphenyl radical could couple with another radical present in the reaction medium. This pathway is often a termination step in a radical chain reaction.

Substitution Reactions: The aryl radical can also participate in substitution reactions, particularly with other aromatic compounds in a process known as homolytic aromatic substitution (HAS). In this type of reaction, the aryl radical adds to another aromatic ring, and a subsequent hydrogen atom abstraction leads to the formation of a biaryl compound.

The specific functionalization pathway that predominates will depend on the reaction conditions, including the nature of the solvent, the presence of other reagents, and the temperature. By carefully controlling these parameters, it is possible to direct the reactivity of the aryl radical towards a desired product.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 Chloro 5 Fluoro 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and proton frameworks. For 2-Bromo-1-chloro-5-fluoro-3-methylbenzene, a combination of 1H, 13C, 19F, and multi-dimensional NMR techniques provides a complete picture of atom connectivity and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the methyl group and the two aromatic protons. The electron-withdrawing effects of the halogen substituents (bromine, chlorine, and fluorine) deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene (B151609).

The methyl protons (CH₃) would appear as a singlet in the typical alkyl region, estimated around δ 2.0-2.5 ppm. The two aromatic protons, H-4 and H-6, are in different chemical environments and are expected to appear as distinct signals. H-4 is ortho to the fluorine and meta to the methyl group, while H-6 is ortho to the bromine and meta to the fluorine. These protons will exhibit coupling to the fluorine atom and to each other. The H-4 proton is expected to show a doublet of doublets due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (ortho coupling, J ≈ 6-10 Hz). The H-6 proton would also likely appear as a doublet of doublets due to coupling with H-4 (meta coupling) and the fluorine atom (meta coupling, J ≈ 4-8 Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.4 | Singlet (s) | N/A |

| H-4 | ~7.0 - 7.3 | Doublet of Doublets (dd) | ³J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 4-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the six aromatic carbons and the single methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons directly bonded to electronegative halogens (C-1, C-2, C-5) will be deshielded, but the effect is complex due to competing resonance and inductive effects. The carbon atom attached to fluorine (C-5) will appear as a doublet due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically large (240-260 Hz). Other aromatic carbons will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | | :--- | :--- | :--- | :--- | | CH₃ | ~20 | Minor | | C-1 (C-Cl) | ~130 - 135 | ²J(C-F) ≈ 20-25 | | C-2 (C-Br) | ~115 - 120 | ³J(C-F) ≈ 5-10 | | C-3 (C-CH₃) | ~138 - 142 | ⁴J(C-F) ≈ 2-4 | | C-4 (C-H) | ~118 - 122 | ³J(C-F) ≈ 5-10 | | C-5 (C-F) | ~158 - 162 | ¹J(C-F) ≈ 240-260 | | C-6 (C-H) | ~115 - 120 | ²J(C-F) ≈ 20-25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Arene Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. acs.org Given that ¹⁹F has a natural abundance of 100%, it provides clear spectra. magritek.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at C-5. This signal's multiplicity will be a result of couplings to the nearby aromatic protons. It is predicted to appear as a doublet of doublets due to coupling with the ortho proton H-6 (³J(F-H) ≈ 6-10 Hz) and the meta proton H-4 (⁴J(F-H) ≈ 4-8 Hz). The chemical shift will be in the characteristic range for aryl fluorides.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Regiochemistry

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic protons H-4 and H-6, confirming their meta-relationship. magritek.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the methyl protons and the methyl carbon, H-4 and C-4, and H-6 and C-6, definitively assigning these pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the methyl protons would show correlations to C-2, C-3, and C-4. The aromatic proton H-6 would show correlations to C-1, C-2, and C-5. These correlations are critical for piecing together the full molecular structure and confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Identification of Characteristic Vibrational Modes Associated with Halogenation and Alkyl Substituents

The FT-IR and Raman spectra of this compound would be complex but can be interpreted by assigning characteristic group frequencies.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations typically produce a group of bands in the 1450-1600 cm⁻¹ region.

C-Halogen Vibrations: The stretching vibrations for the carbon-halogen bonds are key identifiers. The C-F stretch is typically strong in the IR spectrum and appears in the 1250-1000 cm⁻¹ range. The C-Cl stretch is found between 800-600 cm⁻¹, and the C-Br stretch occurs at lower wavenumbers, typically 600-500 cm⁻¹.

Methyl Group Vibrations: The methyl group will exhibit characteristic symmetric and asymmetric bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2870 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| CH₃ Asymmetric Bend | ~1450 | Medium |

| CH₃ Symmetric Bend | ~1375 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Conformational Analysis via Vibrational Signatures

The conformational landscape of this compound is primarily defined by the rotational orientation of the methyl group relative to the benzene ring. Due to the sp³ hybridization of the methyl carbon and the sp² hybridization of the ring carbons, rotation around the C-C single bond is expected. However, the presence of bulky halogen substituents (bromine and chlorine) ortho to the methyl group introduces steric hindrance, which likely results in a preferred, low-energy conformation.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a powerful tool for probing the conformational isomers of molecules. Specific vibrational modes are sensitive to the local symmetry and geometry of the molecule. For this compound, it is anticipated that distinct vibrational signatures would be associated with different rotational positions of the methyl group protons relative to the plane of the benzene ring.

Computational studies on analogous halogenated toluenes suggest that the energy barrier to methyl group rotation is relatively low. However, the steric interactions with adjacent bulky substituents can create shallow potential energy wells corresponding to staggered conformations. These different conformers would be expected to exhibit subtle shifts in the frequencies of C-H stretching and bending vibrations of the methyl group, as well as in the out-of-plane bending modes of the aromatic ring.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for the Stable Conformer of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 2980 - 2870 |

| C-C stretch (aromatic ring) | 1600 - 1450 |

| C-H bend (methyl) | 1465 - 1375 |

| C-F stretch | 1250 - 1100 |

| C-Cl stretch | 850 - 550 |

Note: These are predicted frequency ranges based on typical values for similar functional groups and are subject to shifts based on the specific electronic and steric environment of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers an unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive data on bond lengths, bond angles, and torsion angles, as well as insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Based on crystallographic data from similar halogenated benzene derivatives, the bond lengths and angles for this compound can be predicted with a reasonable degree of accuracy. The benzene ring is expected to be nearly planar, with minor distortions due to the electronic and steric effects of the substituents.

Table 2: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.40 |

| C-Br | ~1.90 |

| C-Cl | ~1.74 |

| C-F | ~1.36 |

| C-C (ring-methyl) | ~1.51 |

| C-H (aromatic) | ~1.08 |

Table 3: Predicted Bond Angles for this compound

| Angle | Predicted Value (°) |

|---|---|

| C-C-C (in ring) | ~120 |

| C-C-Br | ~120 |

| C-C-Cl | ~120 |

| C-C-F | ~120 |

The torsion angles, which describe the rotation around bonds, would be particularly informative for defining the conformation of the methyl group relative to the benzene ring in the solid state. It is expected that the methyl protons will adopt a staggered conformation to minimize steric interactions with the adjacent bromine and chlorine atoms.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, the presence of three different halogen atoms suggests that halogen bonding could play a significant role in the crystal packing.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 Chloro 5 Fluoro 3 Methylbenzene

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for compounds like 2-bromo-1-chloro-5-fluoro-3-methylbenzene.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this molecule, calculations would typically employ a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to accurately model its geometry.

The resulting optimized structure would confirm the planarity of the benzene (B151609) ring, with the substituents (Br, Cl, F, and CH₃) lying in or very close to the plane of the ring. Bond lengths and angles would be slightly distorted from those of an ideal benzene ring due to the steric and electronic effects of the different substituents. For instance, the carbon-halogen bond lengths and the bond angles around the substituted carbon atoms would be key parameters obtained from this analysis.

Table 1: Illustrative Data from a DFT Geometry Optimization (Note: This table presents typical parameters expected from a DFT calculation for a substituted benzene and is for illustrative purposes.)

| Parameter | Description | Typical Value |

|---|---|---|

| C-Br Bond Length | The distance between a carbon atom of the benzene ring and the bromine atom. | ~1.90 Å |

| C-Cl Bond Length | The distance between a carbon atom of the benzene ring and the chlorine atom. | ~1.74 Å |

| C-F Bond Length | The distance between a carbon atom of the benzene ring and the fluorine atom. | ~1.35 Å |

| C-C Bond Length | The average distance between adjacent carbon atoms in the aromatic ring. | ~1.39 Å |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. science.gov

For this compound, the HOMO is expected to be distributed primarily across the aromatic ring, with significant contributions from the bromine and methyl groups. The LUMO would also be centered on the π-system of the ring but influenced by the electron-withdrawing halogen atoms. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's electron affinity and electron-accepting ability. |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. researchgate.net This is invaluable for predicting how a molecule will interact with other reagents.

In an MESP map of this compound:

Negative Regions (Red/Yellow): These indicate electron-rich areas and are potential sites for electrophilic attack. Such regions would be concentrated around the highly electronegative fluorine and chlorine atoms.

Positive Regions (Blue): These indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl group.

Neutral Regions (Green): These represent areas of intermediate potential, often associated with the carbon framework of the benzene ring.

The MESP map provides a clear rationale for the molecule's reactivity in polar reactions. semanticscholar.org

Quantum Chemical Topology Approaches (e.g., AIM, ELF, LOL, NBO, QTAIM) for Bonding Analysis

To gain a deeper understanding of the chemical bonds and intramolecular interactions, various quantum chemical topology approaches are used. Natural Bond Orbital (NBO) analysis is a common technique that examines the charge distribution and interactions between orbitals. science.gov

For this compound, NBO analysis would quantify:

Atomic Charges: The partial charges on each atom, revealing the electron-withdrawing effects of the halogens (F > Cl > Br) and the weak electron-donating effect of the methyl group.

Hybridization: The hybridization of atomic orbitals involved in bonding.

Intramolecular Interactions: It can identify hyperconjugative interactions, such as those between the C-H bonds of the methyl group and the aromatic ring's π-system, which contribute to molecular stability.

Other methods like the Quantum Theory of Atoms in Molecules (QTAIM) analyze the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points to characterize the nature of chemical bonds (e.g., covalent, ionic, or charge-shift).

Mechanistic Pathway Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map potential energy surfaces and identify the most favorable reaction pathways.

By modeling the interaction of this compound with another reactant, computational chemists can map the entire reaction pathway from reactants to products. This involves locating and characterizing all stationary points, including intermediates and, most importantly, transition states (TS).

A transition state represents the highest energy point along a reaction coordinate. Its structure is computationally optimized, and a frequency calculation is performed to confirm its identity—a true TS has exactly one imaginary frequency corresponding to the motion along the reaction path. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. Such studies are crucial for understanding and optimizing synthetic routes, such as nucleophilic aromatic substitution or cross-coupling reactions involving this compound.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Computational chemistry provides powerful tools for predicting the outcomes of complex chemical transformations involving this compound, particularly concerning regioselectivity and stereoselectivity. These predictive models are invaluable for designing synthetic routes, minimizing the formation of unwanted byproducts, and understanding reaction mechanisms at a molecular level.

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound is governed by the electronic and steric effects of the existing substituents (bromo, chloro, fluoro, and methyl groups). Computational methods can quantify these effects to predict the most likely position of substitution. A common approach involves calculating the relative stabilities of the possible carbocation intermediates (sigma-complexes) that are formed during the reaction. The transition state leading to the most stable intermediate is generally the lowest in energy, thus indicating the preferred reaction pathway.

Density Functional Theory (DFT) is a widely used method for these calculations, providing a good balance between accuracy and computational cost. diva-portal.org By modeling the reaction of this compound with an electrophile, the energies of all possible sigma-complex intermediates can be calculated. The position that leads to the most stabilized intermediate is predicted to be the major product. For instance, in a hypothetical nitration reaction, DFT calculations would determine the relative energies for the formation of the nitro-substituted products at each available position on the aromatic ring.

More recent advancements in computational chemistry have led to the development of automated tools and machine learning models for predicting regioselectivity. The RegioSQM method, for example, predicts the site of electrophilic aromatic substitution by calculating the free energies of protonated intermediates using semi-empirical methods, which allows for rapid screening of potential reaction sites. nih.govrsc.orgsemanticscholar.org Machine learning models, such as RegioML, leverage large datasets of known reactions to predict the outcomes for new substrates with high accuracy. researchgate.netrsc.org These models can learn complex relationships between the molecular structure and reactivity that are not immediately obvious from simple chemical principles.

The table below illustrates the type of data that would be generated from a DFT study to predict the regioselectivity of an electrophilic attack on this compound. The relative energies of the sigma-complex intermediates for substitution at each possible position would be calculated, with the lowest energy indicating the most favored product.

| Position of Electrophilic Attack | Relative Energy of Sigma-Complex (kcal/mol) | Predicted Major Isomer |

| C4 | 0.0 (Reference) | Yes |

| C6 | +2.5 | No |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.

In addition to regioselectivity, computational methods can also be employed to predict the stereoselectivity of reactions, particularly those involving the creation of new chiral centers. While the aromatic core of this compound is achiral, reactions at a prochiral center in a side chain or reactions using chiral reagents could lead to stereoisomeric products. In such cases, computational modeling can be used to calculate the energies of the diastereomeric transition states. The stereoisomer formed via the lower energy transition state is predicted to be the major product. These calculations can provide a quantitative prediction of the diastereomeric or enantiomeric excess.

For complex transformations, computational investigation of the entire reaction mechanism, including all intermediates and transition states, can provide a comprehensive understanding of the factors controlling both regioselectivity and stereoselectivity. This detailed mechanistic insight is crucial for the rational design of selective synthetic methodologies for highly substituted aromatic compounds like this compound.

Mechanistic Aspects of Environmental Degradation Pathways for Polyhalogenated Arenes

Photochemical Degradation Mechanisms of Halogenated Aromatics

Photochemical degradation, or photolysis, is a key environmental process that contributes to the transformation of halogenated aromatic compounds. This process is initiated by the absorption of solar radiation, leading to the cleavage of chemical bonds. The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances that generate reactive species.

The primary event in the direct photolysis of an aryl halide is the absorption of a photon, which excites the molecule to a higher electronic state. This excited state can then undergo cleavage of the carbon-halogen (C-X) bond. The general process for aryl halides involves the formation of an aryl halide radical anion, followed by the cleavage of the carbon-halogen bond to produce a highly reactive aryl radical and a halide ion. nih.gov The strength of the C-X bond is a critical factor, with weaker bonds being more susceptible to cleavage. The bond dissociation energies for halogens attached to a benzene (B151609) ring generally follow the order C-Br < C-Cl < C-F. This suggests that for a compound like 2-Bromo-1-chloro-5-fluoro-3-methylbenzene, the carbon-bromine bond would be the most likely to break first during photolysis.

Recent studies have also highlighted the role of halogen bonding in facilitating the photochemical dehalogenation of aryl halides. In the presence of a base and a hydrogen donor like methanol, a methoxide-bromoarene complex can form, which weakens the C-Br bond and makes it more susceptible to cleavage upon UV irradiation. acs.org This process can initiate a radical chain reaction, leading to dehalogenation. acs.org

Table 1: Factors Influencing Photochemical Degradation of Halogenated Aromatics

| Factor | Influence on Degradation Mechanism | Relevant Findings |

|---|---|---|

| Bond Strength | Determines the likelihood of C-X bond cleavage in direct photolysis. Weaker bonds break more easily. | The order of bond strength is C-F > C-Cl > C-Br. science.gov Therefore, debromination is often the initial step. |

| Substituent Effects | Electron-donating or withdrawing groups on the aromatic ring affect the rate of indirect photolysis by •OH radicals. | Electron-donating groups (e.g., -CH₃) generally accelerate the reaction, while electron-withdrawing groups (e.g., -NO₂) slow it down. nih.gov |

| Reaction Medium | The presence of photosensitizers, bases, or hydrogen donors can enable indirect photolysis or alternative reaction pathways. | In the presence of a base and methanol, a halogen-bonded complex can form, promoting C-X bond cleavage. acs.org |

| Light Wavelength | The compound must be able to absorb light at the wavelengths present in the environment for direct photolysis to occur. | Dissociation of aryl halides can occur from different excited states depending on the molecule and the photon energy. aip.org |

Mechanistic Enzymatic Biotransformation Processes in Chemical Systems

The biodegradation of polyhalogenated arenes is a vital process for their removal from the environment, primarily mediated by microorganisms. The enzymatic machinery of these organisms can transform these persistent compounds into less harmful substances. The biotransformation of compounds like this compound can proceed through two main types of pathways: oxidative and reductive.

Oxidative Pathways: In aerobic environments, bacteria and fungi utilize oxygenase enzymes to initiate the degradation of aromatic compounds. Cytochrome P450 monooxygenases are a key class of enzymes that catalyze the oxidation of a wide variety of organic compounds. youtube.com The general mechanism involves the activation of molecular oxygen by a heme iron center within the enzyme's active site. youtube.com This activated oxygen species can then be inserted into a C-H bond or added to an aromatic ring. For this compound, two primary oxidative routes are plausible:

Methyl Group Hydroxylation: The enzyme could oxidize the methyl group to form a benzyl (B1604629) alcohol derivative. This can be further oxidized to an aldehyde and then a carboxylic acid, which can enter central metabolic pathways.

Aromatic Ring Dioxygenation: Aromatic dioxygenases can incorporate both atoms of molecular oxygen into the benzene ring, forming a cis-dihydrodiol. nih.gov This intermediate is then dehydrogenated to a catechol derivative, which can undergo ring cleavage. nih.gov

The substrate specificity of these enzymes is crucial. For instance, toluene-degrading bacteria have been shown to possess dioxygenases that can co-metabolize other substituted benzenes. nih.gov The presence of multiple halogen substituents on the ring can, however, hinder enzymatic activity.

Reductive Pathways: Under anaerobic conditions, a key degradation mechanism for halogenated aromatic compounds is reductive dehalogenation. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. nih.gov This reaction is carried out by specialized anaerobic bacteria that use the halogenated compound as an electron acceptor in a process known as dehalorespiration. oup.com This process is often highly specific, with different organisms capable of dehalogenating different types of aryl halides. oup.com The activity is typically catalyzed by enzymes, and for some bacteria, this dehalogenation is linked to energy conservation and growth. nih.gov

For this compound, reductive dehalogenation would likely proceed sequentially, with the bromine atom being removed first due to the lower energy of the C-Br bond compared to the C-Cl and C-F bonds. science.gov Studies on other polyhalogenated benzenes have confirmed that the removal of halogens often follows the order I > Br > Cl > F.

Table 2: Key Enzymes in the Biotransformation of Halogenated Aromatics

| Enzyme Class | Reaction Type | Mechanistic Role | Example Substrates (from literature) |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | Aerobic Oxidation | Hydroxylation of C-H bonds or epoxidation of aromatic rings. youtube.com | Halogenated alkanes, various drugs. youtube.comnih.gov |

| Aromatic Dioxygenases | Aerobic Oxidation | Incorporation of O₂ into the aromatic ring to form a cis-dihydrodiol. | Toluene (B28343), benzene, mono-halogenated benzenes. nih.govnih.gov |

| Reductive Dehalogenases | Anaerobic Reduction | Catalyze the removal of a halogen atom and its replacement by a hydrogen atom. oup.com | Chlorinated benzoates, phenols, and ethenes. oup.comnih.gov |

Hydrodehalogenation Reaction Mechanisms

Hydrodehalogenation is a chemical process that involves the replacement of a halogen atom in a molecule with a hydrogen atom. This reaction is a promising method for the detoxification of halogenated aromatic pollutants. rsc.org It can be achieved using various reagents and catalysts under different reaction conditions.

Catalytic Hydrodehalogenation: This is the most common approach and typically employs a transition metal catalyst, such as palladium (Pd), rhodium (Rh), or nickel (Ni), and a source of hydrogen. researchgate.netnih.gov The hydrogen source can be molecular hydrogen (H₂) gas or a hydrogen donor molecule like isopropanol (B130326) or ethanol. rsc.orgnih.gov

The mechanism for catalytic hydrodehalogenation of aryl halides generally involves a catalytic cycle with a metal center (e.g., Pd(0)):

Oxidative Addition: The aryl halide (Ar-X) reacts with the active metal catalyst, breaking the C-X bond and forming an organometallic intermediate (Ar-Pd(II)-X).

Hydride Transfer: A hydride (H⁻) is transferred to the metal center, typically from the hydrogen source.

Reductive Elimination: The aryl group and the hydride ligand are eliminated from the metal center, forming the dehalogenated arene (Ar-H) and regenerating the active catalyst.

The efficiency and selectivity of catalytic hydrodehalogenation are influenced by several factors, including the choice of catalyst, the solvent, the hydrogen source, and the nature of the halogen. nih.govnih.gov When multiple different halogens are present, the weaker carbon-halogen bonds are typically broken first. nih.gov Therefore, for this compound, catalytic hydrodehalogenation would be expected to selectively remove the bromine atom first, followed by the chlorine, and finally the fluorine atom, which is the most difficult to remove due to the strength of the C-F bond. science.govnih.gov For example, studies with mixed dihalobenzenes have shown that the weaker C-X bond is broken first in intramolecular competition. nih.gov

Non-Catalytic Hydrodehalogenation: Reductive dehalogenation can also be achieved without a transition metal catalyst, for instance, using strong reducing agents or under specific photochemical conditions. Visible-light-driven reduction of aryl halides can generate aryl radicals, which then abstract a hydrogen atom from a donor to form the dehalogenated product. nih.gov This method provides an alternative, often milder, route for hydrodehalogenation. nih.gov

Table 3: Comparison of Hydrodehalogenation Methods for Aryl Halides

| Method | Key Features | Typical Conditions | Selectivity |

|---|---|---|---|

| Catalytic (e.g., Pd/C, Rh/Al₂O₃) | High efficiency, widely applicable. rsc.orgresearchgate.net | H₂ gas or hydrogen donor (e.g., ethanol), ambient to moderate temperatures. rsc.orgresearchgate.net | Generally C-I > C-Br > C-Cl > C-F. nih.gov |

| Photochemical | Transition-metal-free, uses light energy. nih.gov | Visible or UV light, photosensitizer, hydrogen donor. nih.gov | Dependent on the specific photochemical system. |

| Anaerobic Biotic (Reductive Dehalogenation) | Environmentally relevant, mediated by microorganisms. oup.com | Anoxic conditions, presence of specific dehalogenating bacteria. oup.com | Often highly specific to the type of halogen and its position. |

Potential Research Applications As a Chemical Building Block

Utilization in the Synthesis of More Complex Organic Molecules

Halogenated aromatic compounds are fundamental starting materials for the synthesis of a wide range of more complex organic molecules. ncert.nic.in The bromine atom in 2-Bromo-1-chloro-5-fluoro-3-methylbenzene can readily participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C | Biaryls, Arylalkenes |

| Negishi Coupling | Organozinc Reagent | C-C | Biaryls, Alkylated Arenes |

| Stille Coupling | Organotin Reagent | C-C | Biaryls, Aryl Ketones |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Arylalkynes |

While specific research citing the use of this compound in these reactions is not prevalent in publicly accessible literature, its structural motifs are found in intermediates for pharmaceutical and agrochemical synthesis. For instance, related bromo-chloro-fluorotoluene derivatives serve as key intermediates in the synthesis of various active pharmaceutical ingredients. The strategic placement of the halogens allows for sequential and site-selective reactions to build up molecular complexity.

Role in the Development of New Ligands for Transition Metal Catalysis

The synthesis of novel ligands is crucial for advancing the field of transition metal catalysis. Polysubstituted aromatic compounds can serve as precursors to ligands with tailored steric and electronic properties. The 2-chloro-4-fluoro-6-methylphenyl moiety, which would be accessible from this compound via a cross-coupling reaction at the bromine position, could be incorporated into various ligand scaffolds, such as phosphines or N-heterocyclic carbenes.

The electronic nature of the ligand, influenced by the electron-withdrawing fluorine and chlorine atoms and the electron-donating methyl group, can significantly impact the catalytic activity and selectivity of the corresponding metal complex. For example, modifying the electronic properties of ligands can tune the reactivity of a catalyst for applications in processes like hydrogenation, hydroformylation, or cross-coupling reactions. While direct synthesis of ligands from this specific compound is not widely reported, the principles of ligand design suggest its potential utility in this area.

Precursor in the Creation of Advanced Functional Materials

Halogenated aromatic compounds are important monomers for the synthesis of high-performance polymers with desirable thermal, mechanical, and electronic properties. Poly(arylene ether)s (PAEs) and poly(arylene ethynylene)s (PAEs), for example, are classes of polymers that can be synthesized through nucleophilic aromatic substitution or cross-coupling polymerization reactions, respectively.

Theoretically, this compound could be used as a comonomer in such polymerizations. The presence of multiple halogen atoms could allow for the formation of cross-linked or hyperbranched polymer architectures. The fluorine atom, in particular, is known to impart desirable properties to polymers, such as high thermal stability, chemical resistance, and low dielectric constants. Although specific examples of polymers derived from this exact monomer are not documented in available research, the general principles of polymer chemistry suggest its potential as a precursor to functional materials. For example, related fluorinated and brominated monomers are used in the synthesis of specialty polymers for electronics and aerospace applications.

Application as a Chemical Probe in Mechanistic Biological and Chemical Studies

Halogenated organic compounds can serve as valuable tools for studying reaction mechanisms in both chemical and biological systems. The different halogens can act as spectroscopic probes or influence reaction rates in a predictable manner. For instance, the carbon-halogen bond strength and reactivity vary in the order C-I > C-Br > C-Cl > C-F. This differential reactivity can be exploited in mechanistic studies.

In biological studies, halogenated compounds are sometimes used as probes to understand enzyme mechanisms. The electronic and steric properties of the halogen can influence binding to an active site and subsequent catalytic steps. While there is no specific literature detailing the use of this compound as a chemical probe, the study of halogenated toluenes in atmospheric oxidation mechanisms and the use of halogenated substrates in enzymatic halogenation studies provide a framework for its potential application in this field. researchgate.netnih.govmdpi.comnih.gov For example, kinetic isotope effect studies on the cleavage of carbon-halogen bonds in similar aromatic compounds have been used to elucidate reaction pathways.

This compound represents a synthetically versatile, yet underexplored, chemical building block. Based on the known reactivity of similarly substituted aromatic compounds, it holds significant potential for applications in the synthesis of complex organic molecules, the development of novel ligands for catalysis, and the creation of advanced functional materials. Its polysubstituted nature offers opportunities for selective and sequential chemical modifications, making it an attractive target for further research and development in various fields of chemistry. Future studies documenting the specific reactivity and applications of this compound will be crucial in fully realizing its potential as a valuable tool for chemical innovation.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-chloro-5-fluoro-3-methylbenzene, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves sequential halogenation and methylation steps. For example:

- Halogenation : Use Friedel-Crafts bromination or electrophilic substitution with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to introduce bromine at the 2-position. Chlorine and fluorine can be introduced via directed ortho/para substitution using Cl₂ or F₂ under controlled conditions .

- Methylation : A methyl group can be added via alkylation (e.g., CH₃I with AlCl₃) or through cross-coupling reactions (e.g., Suzuki-Miyaura with methyl boronic acid derivatives) .

Key Consideration : Steric hindrance from the methyl group at the 3-position may reduce yields in halogenation steps. Optimize reaction temperature and stoichiometry to mitigate this .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : The methyl group (3-position) appears as a singlet (~δ 2.3–2.5 ppm). Aromatic protons show splitting patterns influenced by adjacent substituents (e.g., coupling between F and H at the 5-position) .

- ¹³C NMR : Halogens (Br, Cl, F) deshield adjacent carbons; expect distinct peaks for C-2 (Br), C-1 (Cl), and C-5 (F) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 222 (C₇H₅BrClF) and isotopic patterns characteristic of Br/Cl .

- IR : Identify C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Q. What purification methods are recommended for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use hexane/ethyl acetate mixtures to exploit solubility differences caused by halogen electronegativity .

- Distillation : Fractional distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) minimizes thermal decomposition .

- Column Chromatography : Employ silica gel with a non-polar mobile phase (e.g., hexane:DCM 9:1) to separate halogenated byproducts .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing multiple halogen substituents on the benzene ring?

- Methodological Answer :

- Directing Effects :

- Bromine (2-position) acts as a meta-director. Subsequent Cl introduction at the 1-position (ortho to Br) requires careful control of electrophile strength and reaction time to avoid over-halogenation .

- Fluorine (5-position) is introduced via para-directing intermediates, often requiring protective groups for the methyl substituent .

- Competing Pathways : Use low-temperature kinetics (e.g., –20°C) to favor desired pathways over side reactions like dihalogenation .

Q. How to resolve contradictory NMR data arising from substituent proximity and isotopic effects?

- Methodological Answer :

- Decoupling Experiments : Apply ¹H-¹⁹F decoupling to simplify splitting patterns caused by fluorine coupling .

- Deuterated Analogs : Synthesize deuterated derivatives (e.g., CD₃ at the 3-position) to reduce signal overlap in ¹H NMR .

- Dynamic NMR (DNMR) : Use variable-temperature NMR to analyze conformational exchange in crowded aromatic regions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile halogenated intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Halogenated aromatics are potential irritants .

- Waste Disposal : Neutralize reaction residues with aqueous NaHCO₃ before disposal in halogenated waste containers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Control Experiments : Compare reaction outcomes with/without palladium catalysts to distinguish between radical pathways and metal-mediated mechanisms .

- Isolation of Intermediates : Use TLC or in-situ IR to identify transient species (e.g., boronic esters in Suzuki reactions) that may explain yield variations .

Q. What strategies mitigate discrepancies in melting point measurements due to polymorphic forms?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.